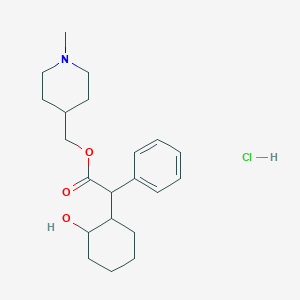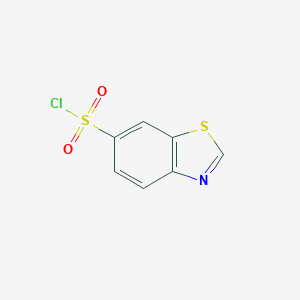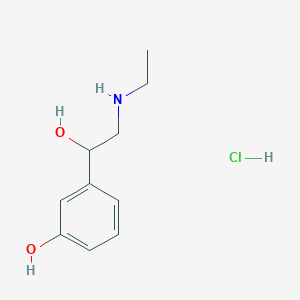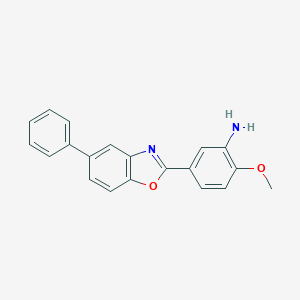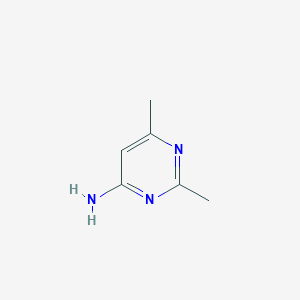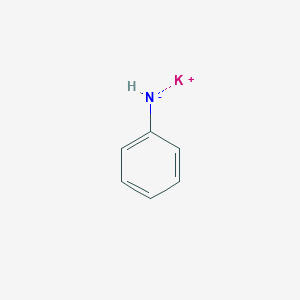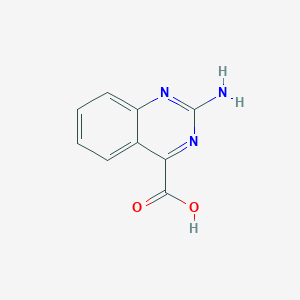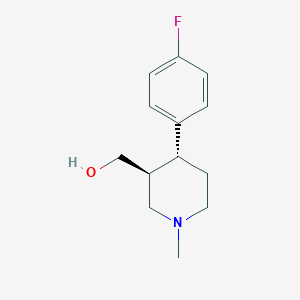
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 35853-50-0 . It has a molecular weight of 309.17 and is known to exist in a white to yellow solid form . It is also recognized as a metabolite of Mefloquine .
Molecular Structure Analysis
The IUPAC name for this compound is 2,8-bis(trifluoromethyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) . The compound’s molecular formula is C12H5F6NO2 .Physical And Chemical Properties Analysis
This compound has a melting point of 212-214ºC . It is soluble in Chloroform, Ethyl Acetate, and Methanol .Applications De Recherche Scientifique
Medicinal Chemistry: Antimalarial Drug Development
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid: is a key intermediate in the synthesis of mefloquine, an antimalarial drug . Mefloquine is effective against strains of Plasmodium falciparum that are resistant to other medications. The compound’s trifluoromethyl groups enhance its lipophilicity, aiding in crossing biological membranes to exert its therapeutic effect.
Pharmacology: Trichomonacidal Activity
This compound has been studied for its activity against Trichomonas vaginalis, the protozoan responsible for trichomoniasis . It exhibits significant trichomonacidal activity, making it a potential candidate for developing new treatments for this sexually transmitted infection.
Organic Synthesis: Fluorinated Building Block
In organic synthesis, 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid serves as a fluorinated building block. Its incorporation into larger molecules can significantly alter their chemical properties, such as volatility, stability, and reactivity, which is crucial for creating compounds with desired characteristics .
Analytical Chemistry: Reference Standards
The compound is used as a reference standard in analytical methods to ensure the accuracy and reliability of analytical instrumentation and procedures. Its well-defined structure and properties make it suitable for calibrating equipment and validating methods .
Environmental Science: Study of Bioaccumulation
Researchers use 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid to study the environmental impact of fluorinated organic compounds. Its stability and resistance to degradation help in understanding the bioaccumulation and persistence of similar compounds in ecosystems .
Industrial Chemistry: Material Science
In material science, the compound’s unique structural features are explored for developing advanced materials. Its fluorinated moieties could contribute to creating polymers with enhanced thermal stability and chemical resistance .
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to bind to enzymes of parasitic organisms, like T. vaginalis, is leveraged in biochemistry for enzyme inhibition studies. This helps in elucidating the mechanisms of action of potential drug candidates and in designing inhibitors for therapeutic use .
Chemical Biology: Fluorescent Probes
Due to its fluorescent properties, 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid can be used to develop fluorescent probes. These probes are valuable tools for imaging and studying biological processes at the molecular level .
Safety and Hazards
Mécanisme D'action
Target of Action
It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.
Mode of Action
Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.
Biochemical Pathways
Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.
Pharmacokinetics
Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.
Result of Action
Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.
Propriétés
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

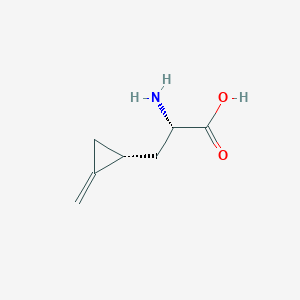


![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
